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Compound of Interest

Compound Name: 2-Bromoisonicotinamide

Cat. No.: B1275101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-
Bromoisonicotinamide, a halogenated pyridine derivative of interest in organic synthesis and
medicinal chemistry.

Physicochemical Properties

2-Bromoisonicotinamide is a solid, off-white to yellow compound at room temperature.[1] Its
core physicochemical properties are summarized in the table below for easy reference.

Property Value Source
CAS Number 29840-73-1 [1121[31[41[5]
Molecular Formula CeHsBrN20 [4]
Molecular Weight 201.02 g/mol [4]

Melting Point 192°C [1]
Appearance Off-white to yellow solid [1]

Storage Temperature 2-8°C, under inert atmosphere  [1][4]

Spectral Data
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Detailed spectral analysis is crucial for the unambiguous identification and characterization of
2-Bromoisonicotinamide. While experimental spectra are not readily available in public
databases, predicted spectral data provides valuable insights.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
amide protons. The bromine atom and the amide group will influence the chemical shifts of the
pyridine ring protons.

e Pyridine Ring Protons: Three signals are expected in the aromatic region (typically & 7.0-9.0
ppm). The proton at position 6 (adjacent to the nitrogen) is expected to be the most
deshielded. The protons at positions 3 and 5 will also show distinct chemical shifts and
coupling patterns.

o Amide Protons: The -NHz protons will likely appear as a broad singlet, and its chemical shift
can be solvent-dependent.

Predicted **C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

o Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring.
The carbon bearing the bromine atom (C2) and the carbon attached to the amide group (C4)
will have characteristic chemical shifts.

o Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear in the
downfield region of the spectrum (typically & 160-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in
2-Bromoisonicotinamide.

¢ N-H Stretching: The amide N-H bonds will exhibit stretching vibrations in the region of 3100-
3500 cm~1.
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e C=0 Stretching: A strong absorption band corresponding to the carbonyl (C=0) stretch of the
amide group is expected around 1650-1690 cm~1.

e C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region, typically
below 800 cm~2.

e Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic C-H and C=C
stretching vibrations will be observed in their characteristic regions.

Mass Spectrometry

The mass spectrum of 2-Bromoisonicotinamide will show a molecular ion peak (M*) and a
characteristic isotopic pattern due to the presence of the bromine atom ("°Br and Br in
approximately a 1:1 ratio), resulting in M* and M+2 peaks of nearly equal intensity.
Fragmentation patterns would likely involve the loss of the amide group and the bromine atom.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-Bromoisonicotinamide
is not readily available in the searched literature, a plausible synthetic route can be derived
from established chemical transformations. A common method for the preparation of amides is
the hydrolysis of the corresponding nitrile.

Proposed Synthesis from 2-Bromo-4-cyanopyridine

This protocol is a generalized procedure based on the known hydrolysis of nitriles to amides.[1]

[2][3][41[6]

Reaction:

H202, NaOH (aq) or
H2S0a (conc.)

(Z—Bromo—4—cyanopyridina - 2—Bromoisonicotinamide)

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Bromoisonicotinamide.
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Materials:

2-Bromo-4-cyanopyridine

e Sodium hydroxide (NaOH) or Sulfuric acid (H2SOa)
o Hydrogen peroxide (H202) (for basic hydrolysis)

o Suitable solvent (e.g., ethanol, water)

o Deionized water

» Organic solvent for extraction (e.g., ethyl acetate)
e Drying agent (e.g., anhydrous sodium sulfate)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 2-Bromo-4-cyanopyridine in a suitable solvent.

o Reagent Addition:

o Basic Hydrolysis: Slowly add an aqueous solution of sodium hydroxide and hydrogen
peroxide to the stirred solution. The reaction is often exothermic and may require cooling.

o Acidic Hydrolysis: Carefully add concentrated sulfuric acid to the solution. This reaction is
highly exothermic and should be performed with caution in an ice bath.

o Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the
reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry
(GC-MS).

o Work-up:

o After completion, cool the reaction mixture to room temperature.
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o If acidic conditions were used, carefully neutralize the mixture with a suitable base (e.g.,
sodium bicarbonate solution).

o If basic conditions were used, the product may precipitate upon cooling or after partial
removal of the solvent.

e Isolation:
o Extract the agueous mixture with a suitable organic solvent (e.g., ethyl acetate).
o Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

 Purification: Remove the solvent under reduced pressure. The crude product can be purified
by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized 2-Bromoisonicotinamide should
be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Potential Applications and Biological Activity

As an organic chemical synthesis intermediate, 2-Bromoisonicotinamide holds potential in
the development of more complex molecules, particularly in the pharmaceutical and
agrochemical industries.[6] The pyridine ring is a common scaffold in many biologically active
compounds, and the presence of the bromo- and amide- functionalities allows for a variety of
chemical modifications.

While no specific biological activities or involvement in signaling pathways for 2-
Bromoisonicotinamide have been explicitly documented in the reviewed literature, the
broader class of substituted isonicotinamides has been investigated for various
pharmacological activities. Structure-activity relationship (SAR) studies on related nicotinamide
and isonicotinamide derivatives have explored their potential as:

e Enzyme inhibitors: For example, some substituted nicotinamide derivatives have been
investigated as potential inhibitors of enzymes like succinate dehydrogenase (SDH).[7]

e Anticonvulsant agents: Isonicotinohydrazide derivatives have been evaluated for their
anticonvulsant properties.[8]
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» Antimicrobial agents: Certain pyridine derivatives have shown antimicrobial activity.

The bromo-substituent on the pyridine ring can serve as a handle for further functionalization
through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds
for biological screening.

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates the logical workflow from starting material to a fully
characterized final product.
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Caption: Workflow for the synthesis and characterization of 2-Bromoisonicotinamide.

Conclusion

2-Bromoisonicotinamide (CAS: 29840-73-1) is a valuable building block in organic synthesis.
This guide has provided a summary of its key physicochemical properties, predicted spectral
data, a plausible experimental protocol for its synthesis, and an overview of its potential
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applications based on the activities of related compounds. Further research into the biological
activities of this specific compound and its derivatives could uncover novel therapeutic or
agrochemical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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